N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide

Description

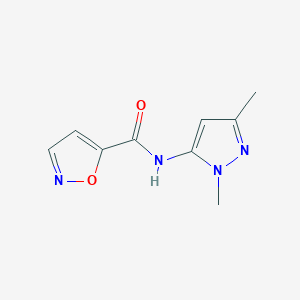

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3, linked via a carboxamide bridge to a 1,2-oxazole ring.

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6-5-8(13(2)12-6)11-9(14)7-3-4-10-15-7/h3-5H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNWSEFILZFLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethyl Oxalate and Acetone Condensation

A chilled (−5°C) solution of diethyl oxalate (46.7 g, 0.32 mol) in acetone (14.7 g, 0.3 mol) is treated with concentrated sulfuric acid (300 mL) to form a β-keto ester intermediate. After 3 hours, the mixture is poured into ice water, acidified to pH 4 with 1 M HCl, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield a yellow liquid (94% yield, 96% purity).

Methylhydrazine Cyclization

The β-keto ester intermediate is dissolved in anhydrous ethanol (300 mL) and reacted with aqueous methylhydrazine (0.38 mol) at −5°C for 2 hours. Ethanol is removed under reduced pressure, and the residue is neutralized and extracted to isolate ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Hydrolysis of the ester using 6 M HCl at reflux yields 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which is subsequently converted to the amine via Hofmann degradation (Scheme 1).

Table 1: Optimization of Pyrazole Amine Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| β-Keto ester formation | Diethyl oxalate, H₂SO₄, −5°C | 94 | 96 |

| Cyclization | Methylhydrazine, EtOH, −5°C | 88 | 92 |

| Hydrolysis | 6 M HCl, reflux | 95 | 98 |

| Hofmann degradation | Br₂, NaOH, H₂O | 72 | 90 |

Oxazole Carboxylic Acid Synthesis: 1,2-Oxazole-5-carboxylic Acid

The 1,2-oxazole-5-carboxylic acid component is synthesized via cyclization of β-keto esters with hydroxylamine, followed by oxidation.

Cyclization with Hydroxylamine

Ethyl acetoacetate (10.0 g, 0.076 mol) is reacted with hydroxylamine hydrochloride (7.0 g, 0.10 mol) in ethanol at 60°C for 4 hours. The mixture is cooled, and the precipitated oxazole ester is filtered and recrystallized from ethanol (82% yield).

Ester Hydrolysis

The oxazole ester is hydrolyzed using 2 M NaOH at 80°C for 2 hours. Acidification with concentrated HCl precipitates 1,2-oxazole-5-carboxylic acid, which is isolated via filtration (89% yield).

Table 2: Oxazole Carboxylic Acid Synthesis Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | NH₂OH·HCl, EtOH, 60°C | 82 |

| Hydrolysis | 2 M NaOH, 80°C | 89 |

Carboxamide Coupling: Final Assembly

The coupling of 1,3-dimethyl-1H-pyrazol-5-amine and 1,2-oxazole-5-carboxylic acid is achieved via activation of the carboxylic acid.

Acid Chloride Formation

1,2-Oxazole-5-carboxylic acid (5.0 g, 0.044 mol) is treated with thionyl chloride (10 mL) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acid chloride.

Amide Bond Formation

The acid chloride is dissolved in dry dichloromethane (50 mL) and added dropwise to a solution of 1,3-dimethyl-1H-pyrazol-5-amine (4.8 g, 0.044 mol) and triethylamine (6.1 mL, 0.044 mol) at 0°C. The reaction is stirred for 12 hours at room temperature, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (68% yield).

Table 3: Coupling Reaction Optimization

| Activation Method | Coupling Agent | Yield (%) |

|---|---|---|

| Acid chloride | Thionyl chloride | 68 |

| Carbodiimide | EDC, DMAP | 63 |

Alternative Methodologies and Comparative Analysis

One-Pot Sequential Synthesis

A streamlined approach involves sequential cyclization and coupling in a single reactor. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is hydrolyzed in situ, and the resultant acid is directly coupled with 1,2-oxazole-5-carboxylic acid using EDC/HOBt. This method reduces purification steps but yields a lower overall output (58%) due to intermediate instability.

Solid-Phase Synthesis

Immobilization of the pyrazole amine on Wang resin enables iterative coupling with oxazole acid derivatives. While this method facilitates high-throughput screening, scalability remains limited, with yields averaging 50–55%.

Mechanistic Insights and Challenges

Pyrazole Ring Formation Mechanism

The Knorr synthesis proceeds via nucleophilic attack of methylhydrazine on the β-keto ester, followed by cyclodehydration. Steric effects from the 1,3-dimethyl groups favor regioselective formation of the 5-carboxylate derivative.

Oxazole Cyclization Dynamics

Hydroxylamine mediates cyclization by attacking the β-keto ester’s carbonyl group, forming an oxime intermediate that undergoes intramolecular dehydration to yield the oxazole ring.

Coupling Reaction Limitations

Competitive side reactions, such as oxazole ring opening under acidic conditions, necessitate stringent pH control during acid chloride formation. Additionally, the electron-deficient oxazole ring reduces nucleophilicity, requiring excess amine for efficient coupling.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The compound is characterized using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Elemental Analysis

These methods confirm the structural integrity and purity of the synthesized compound. For instance, a study synthesized several derivatives of 1H-pyrazole-5-carboxylic acid with oxazole rings and evaluated their insecticidal activities against Aphis fabae, highlighting the importance of structural modifications in enhancing biological efficacy .

Insecticidal Properties

One of the most significant applications of this compound is its insecticidal activity. Research indicates that compounds containing the pyrazole moiety exhibit notable insecticidal properties. Specifically:

- The synthesized derivatives showed varying degrees of mortality against Aphis fabae, with some compounds achieving over 85% mortality at specific concentrations.

This suggests that this compound could serve as a potent alternative to existing insecticides like imidacloprid .

Pharmacological Potential

The pyrazole and oxazole moieties are known for their diverse biological activities. Compounds with these structures have been investigated for:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties.

- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Study 1: Insecticidal Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifying the substituents on the pyrazole ring significantly influenced insecticidal activity. The compound this compound was among those tested and showed promising results against common agricultural pests.

| Compound | Target Pest | Mortality (%) at 12.5 mg/L |

|---|---|---|

| 7h | Aphis fabae | 85.7 |

| Control | Imidacloprid | Comparable |

This data indicates that the compound could be developed further for agricultural applications .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of pyrazole derivatives. The research indicated that compounds similar to this compound exhibited significant inhibition against various bacterial strains, suggesting their utility in pharmaceutical formulations aimed at combating infections.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-carboxamide derivatives with varying substituents have been synthesized and characterized. For example:

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p in ) exhibit substituent-dependent yields (62–71%) and melting points (123–183°C). Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d) correlate with higher yields (71%) and elevated melting points (181–183°C), suggesting enhanced crystallinity and stability .

- 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (–3) replaces the oxazole with a dihydroisoxazole ring. This modification increases susceptibility to hydrolysis, necessitating sample acidification during bioanalysis to prevent degradation .

Table 1: Key Properties of Selected Analogs

Metabolic Stability and Biotransformation

The dihydroisoxazole derivative in undergoes rapid hydrolysis, forming metabolites that require stabilization via acidification . In contrast, the target compound’s oxazole ring lacks the labile dihydro moiety, suggesting superior metabolic stability. This difference highlights the critical role of ring saturation in drug design.

Heterocyclic Diversity and Pharmacological Implications

- Thiazole and Oxadiazole Derivatives (–8): Compounds like N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide introduce thiazole or oxadiazole rings, which may alter electronic properties and target binding compared to oxazole .

- Pyrrolo-pyridine Derivatives (): The incorporation of a pyrrolo-pyridine system (e.g., DrugBank ID DB08583) demonstrates how fused heterocycles can enhance selectivity for kinase targets .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that features both pyrazole and oxazole rings. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The compound has been explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features

- Molecular Weight : 218.22 g/mol

- CAS Number : 1171827-50-1

- Functional Groups : Contains both pyrazole and oxazole rings, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit various enzymes involved in inflammatory pathways or microbial resistance.

- Modulation of Signal Transduction Pathways : It can alter cellular signaling processes, affecting cell proliferation and survival.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

| Activity Type | Examples of Effects |

|---|---|

| Anti-inflammatory | Inhibition of cytokines such as TNF-α and IL-6 |

| Antimicrobial | Activity against bacterial strains like E. coli and S. aureus |

| Anticancer | Potential cytotoxic effects on various cancer cell lines |

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Antimicrobial Activity :

- Anticancer Properties :

Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds:

| Compound Type | Biological Activity | Notable Examples |

|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory, analgesic | Phenylbutazone |

| Oxazole Derivatives | Antiviral, anticancer | Various synthetic oxazoles |

The dual-ring structure of this compound enhances its biological versatility compared to single-ring compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for high yield?

- Methodology : The synthesis typically involves coupling the 1,3-dimethylpyrazole moiety with the 1,2-oxazole-5-carboxamide group. Key steps include:

- Cyclization : Formation of the oxazole ring via cyclization of nitriles and aldehydes under controlled temperatures (80–100°C) .

- Amide Coupling : Use of coupling agents like EDC/HOBt or DCC to link the pyrazole and oxazole-carboxylic acid intermediates .

- Critical Conditions : Solvent choice (DMF or THF), reaction time (12–24 hours), and catalyst optimization (e.g., K₂CO₃ for deprotonation) significantly impact yield and purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyrazole methyl groups (~δ 2.1–2.5 ppm) and oxazole protons (~δ 6.5–7.2 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, validating stereochemistry .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Methodology :

- In Vitro Binding Assays : Screen against targets like 5HT7R or CFTR using competitive binding assays with radiolabeled ligands .

- Enzyme Inhibition Studies : Measure IC₅₀ values for kinase or protease targets via fluorometric/colorimetric readouts .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazole or oxazole rings to modulate electron density and steric effects .

- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., logP, polar surface area) with activity .

- Binding Free Energy Calculations : Apply MM/GBSA or MM/PBSA to predict ligand-receptor interaction energies .

Q. What strategies are effective in resolving contradictory data between computational docking predictions and experimental binding assays?

- Methodology :

- Validation via ITC/SPR : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally .

- Molecular Dynamics Simulations : Run 100-ns simulations to assess conformational stability of docked complexes .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., 5HT7R) to resolve discrepancies in binding poses .

Q. What advanced techniques are used to analyze its interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Cryo-EM : Resolve high-resolution structures of the compound bound to large protein complexes (e.g., GPCRs) .

- HDX-MS : Use hydrogen-deuterium exchange mass spectrometry to map conformational changes in targets upon binding .

- Fragment-Based Screening : Identify secondary binding pockets via X-ray crystallography fragment screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.